1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester
Description
Its structure comprises a benzene ring with two methyl ester groups at positions 1 and 3 and a carboxymethoxy (-OCH₂COOH) substituent at position 5.
Properties
Molecular Formula |
C12H12O7 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-[3,5-bis(methoxycarbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H12O7/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)19-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
BSTZOEXIXQXOKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC(=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester typically involves the esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then interact with biological targets. The aromatic ring may also participate in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s properties are influenced by its substituents. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Polarity and Solubility :
- The carboxymethoxy derivative exhibits higher polarity than the benzyloxy or parent dimethyl ester due to its carboxylic acid group, enhancing water solubility .
- The sulfo derivative (C₁₀H₁₀O₇S) is the most polar, with applications in chromatography and ion-exchange materials .
Reactivity: Chloro and sulfo substituents increase electrophilicity, making these compounds reactive in nucleophilic substitution or condensation reactions . The amino group (C₁₀H₁₀NO₄) enables participation in diazotization or coupling reactions, useful in drug synthesis .
Thermal and Analytical Properties :
Biological Activity
1,3-Benzenedicarboxylic acid, 5(carboxymethoxy)-,1,3-dimethyl ester (commonly referred to as the compound) is a chemical compound with potential biological activities. Understanding its biological effects is crucial for evaluating its potential therapeutic applications.
- Chemical Formula : C12H12O7
- Molecular Weight : 244.22 g/mol
- IUPAC Name : this compound
- CAS Number : 59004838
Biological Activity Overview
The biological activity of the compound has been studied in various contexts, including its cytotoxic effects on cancer cell lines and its potential antimicrobial properties.
Cytotoxicity Studies
Research has shown that the compound exhibits varying levels of cytotoxicity against different cancer cell lines. A notable study evaluated its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The results indicate that the compound has a significant cytotoxic effect on HepG2 and MCF-7 cells while being less toxic to normal cell lines such as HaCaT and NIH 3T3 .
The cytotoxic activity of the compound is believed to involve several mechanisms:
- Induction of apoptosis in cancer cells.
- Interference with cellular functions such as cell cycle regulation and inflammation.
- Potential inhibition of angiogenesis and metastasis .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Properties :
Q & A
Basic Synthesis & Characterization
Q1. What are the optimal conditions for synthesizing 1,3-benzenedicarboxylic acid, 5-(carboxymethoxy)-,1,3-dimethyl ester via esterification of its parent acid? Answer:
- Methodology : Use a two-step esterification process:
- Validation : Confirm esterification via FT-IR (loss of –COOH peak at 2500–3300 cm⁻¹, emergence of ester C=O at ~1720 cm⁻¹) and ¹H NMR (methyl ester protons at δ 3.8–4.0 ppm) .
Solubility & Solvent Selection
Q2. How does the solubility profile of this compound influence experimental design in organic synthesis? Answer:
- Data : Based on IUPAC-NIST solubility studies for analogous 1,3-benzenedicarboxylic acid derivatives:
- Design Implications : Use DMF for homogeneous reaction conditions; switch to ethanol for precipitation during workup .
Advanced Functionalization
Q3. What strategies enable selective functionalization of the carboxymethoxy group for applications in metal-organic frameworks (MOFs)? Answer:
- Methodology :
- Validation : Monitor functionalization via XPS (N 1s peak for –NH₂) or titration for sulfonate groups .
Applications in Porous Materials
Q4. How does this compound enhance methane storage capacity in isoreticular MOFs compared to simpler dicarboxylate linkers? Answer:
- MOF Design : The carboxymethoxy group introduces steric bulk and polar sites, increasing framework rigidity and H₂O/CO₂ resistance while maintaining high surface area (~2000 m²/g) .
- Performance : MOFs using this linker achieve methane uptake of ~180 cm³/g at 35 bar (vs. ~150 cm³/g for unfunctionalized analogs) due to enhanced van der Waals interactions .
Analytical Challenges
Q5. What chromatographic techniques resolve co-elution issues with structurally similar esters (e.g., dimethyl phthalate)? Answer:
- HPLC Method : Use a C18 column with acetonitrile/0.1% formic acid gradient (30→70% ACN over 20 min). Retention times differ by ~2.5 min due to carboxymethoxy polarity .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 194 (parent ester) vs. m/z 210 (carboxymethoxy fragment) .
Contradictory Data in Thermal Stability
Q6. How to reconcile discrepancies in reported thermal decomposition temperatures (Td) for this compound? Answer:
- Root Cause : Variations in purity (e.g., residual catalyst in synthesis) and methodology (TGA heating rates: 5°C/min vs. 10°C/min) .
- Best Practice : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) and standardize TGA conditions (N₂ atmosphere, 5°C/min) .
Safety & Handling
Q7. What are the critical safety protocols for handling this compound in aqueous alkaline conditions? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
